molecular formula C14H8ClNO2 B1584417 N-(4-Chlorophenyl)phthalimide CAS No. 7386-21-2

N-(4-Chlorophenyl)phthalimide

Cat. No.: B1584417
CAS No.: 7386-21-2
M. Wt: 257.67 g/mol
InChI Key: QKHKQJWODBAIMN-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)phthalimide is an organic compound belonging to the class of phthalimides. It is characterized by the presence of a phthalimide core with a 4-chlorophenyl substituent. This compound is known for its diverse applications in medicinal chemistry, particularly due to its biological activities such as anti-inflammatory and hypolipidemic effects .

Safety and Hazards

N-(4-Chlorophenyl)phthalimide is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-Chlorophenyl)phthalimide can be synthesized through the reaction of phthalic anhydride with 4-chloroaniline in the presence of a dehydrating agent such as acetic anhydride. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the imide bond .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(4-Chlorophenyl)phthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • N-Phenylphthalimide
  • N-(4-Bromophenyl)phthalimide
  • N-(4-Methylthiophenyl)phthalimide

Comparison: N-(4-Chlorophenyl)phthalimide is unique due to its specific substituent, the 4-chlorophenyl group, which imparts distinct chemical and biological properties. Compared to N-Phenylphthalimide, the presence of the chlorine atom enhances its reactivity and biological activity. Similarly, N-(4-Bromophenyl)phthalimide and N-(4-Methylthiophenyl)phthalimide exhibit different reactivity profiles and biological effects due to their respective substituents .

Properties

IUPAC Name

2-(4-chlorophenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHKQJWODBAIMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10224452
Record name Phthalimide, N-(p-chlorophenyl)-
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Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7386-21-2
Record name 2-(4-Chlorophenyl)-1H-isoindole-1,3(2H)-dione
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Record name Phthalimide, N-(p-chlorophenyl)-
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Record name N-(p-Chlorophenyl)phthalimide
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Record name Phthalimide, N-(p-chlorophenyl)-
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Record name N-(4-Chlorophenyl)phthalimide
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Record name N-(4-Chlorophenyl)phthalimide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions arylphthalimides showing promising hypolipidemic activity. Can you elaborate on the potential mechanism behind this observation?

A1: Unfortunately, the exact mechanism of action for the observed hypolipidemic activity of arylphthalimides, including potential N-(4-Chlorophenyl)phthalimide activity, is not discussed in the provided abstracts [, ]. Further research is needed to elucidate the specific molecular targets and downstream effects responsible for this activity. This could involve investigating their interaction with key enzymes involved in lipid metabolism, such as HMG-CoA reductase or lipoprotein lipase.

Q2: The studies focus on the synthesis and biological evaluation of arylphthalimides. What can be inferred about the structure-activity relationship (SAR) from these studies, particularly regarding substitutions on the phenyl ring?

A2: While the abstracts lack specific details on the SAR of arylphthalimides, they highlight that modifications to the aryl group influence the compounds' biological activities [, ]. To gain a comprehensive understanding of the SAR, further investigation is needed. This could involve systematically altering substituents on the phenyl ring of this compound, assessing the impact of these changes on hypolipidemic and anti-inflammatory activity, and correlating these findings with physicochemical properties.

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